Cas no 16135-36-7 (methyl 4-aminopyridine-3-carboxylate)

Methyl 4-aminopyridine-3-carboxylate is a versatile heterocyclic compound featuring both an amino and ester functional group on a pyridine scaffold. Its structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the electron-donating amino group enhances reactivity in nucleophilic substitution and coupling reactions, while the ester moiety allows for further functionalization. This compound exhibits good solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions and well-characterized reactivity profile make it a reliable building block for researchers developing bioactive molecules or fine chemicals.
methyl 4-aminopyridine-3-carboxylate structure
16135-36-7 structure
Product Name:methyl 4-aminopyridine-3-carboxylate
CAS No:16135-36-7
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD00955996
CID:50342
PubChem ID:592353
Update Time:2025-05-23

methyl 4-aminopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-aminonicotinate
    • RARECHEM AL BF 1386
    • 4-amino-3-pyridinecarboxylic acid methyl ester
    • 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER
    • 4-AMINONICOTINIC ACID METHYL ESTER
    • METHYL-4-AMINONICOTINATE
    • Methyl 4-aminopyridine-3-carboxylate
    • 4-Amino-Nicotinic Acid Methyl Ester
    • 3-Pyridinecarboxylic acid, 4-amino-, methyl ester
    • OCARFFAPQGYGBP-UHFFFAOYSA-N
    • Nicotinic acid, 4-amino-, methyl ester
    • 4-Aminonicotinicacidmethylester
    • KSC493A3L
    • Jsp003218
    • 4-aminonicotinic acidmethyl ester
    • A3572
    • MFCD00955996
    • SY007632
    • DTXSID00343803
    • METHYL4-AMINONICOTINATE
    • AM20120570
    • SCHEMBL1062129
    • AKOS005255286
    • AC-23197
    • FT-0637325
    • M2303
    • FS-1350
    • CS-W001891
    • Methyl ester of 4-aminonicotinic acid
    • Methyl 4-aminopyridine-3-carboxylate, 4-Aminonicotinic acid methyl ester
    • EN300-183104
    • Methyl 4-aminonicotinate, AldrichCPR
    • J-514450
    • Z1201620705
    • 16135-36-7
    • PB32232
    • 4-Amino-nicotinic acid methyl ester ,97%
    • DB-030023
    • methyl 4-aminopyridine-3-carboxylate
    • MDL: MFCD00955996
    • Inchi: 1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9)
    • InChI Key: OCARFFAPQGYGBP-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=NC=CC=1N)=O

Computed Properties

  • Exact Mass: 152.05900
  • Monoisotopic Mass: 152.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 0.6
  • Topological Polar Surface Area: 65.2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.238
  • Melting Point: 174°C(lit.)
  • Boiling Point: 288.7℃ at 760 mmHg
  • Flash Point: 128.4±21.8 °C
  • Refractive Index: 1.57
  • Solubility: Soluble in methanol
  • PSA: 65.21000
  • LogP: 1.03160
  • pka: 7.04±0.12(Predicted)

methyl 4-aminopyridine-3-carboxylate Security Information

methyl 4-aminopyridine-3-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 4-aminopyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:16135-36-7)methyl 4-aminopyridine-3-carboxylate
Order Number:A3572
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:24
Price ($):435.0
Email:sales@amadischem.com

methyl 4-aminopyridine-3-carboxylate Related Literature

  • 1. 799. Triazanaphthalenes. Part I. Covalent hydration in 1,3,5-, 1,3,6-, 1,3,7-, and 1,3,8-triazanaphthalene
    W. L. F. Armarego J. Chem. Soc. 1962 4094

Additional information on methyl 4-aminopyridine-3-carboxylate

Methyl 4-aminopyridine-3-carboxylate (CAS No. 16135-36-7): A Comprehensive Overview

Methyl 4-aminopyridine-3-carboxylate (CAS No. 16135-36-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methyl 4-amino-3-pyridinecarboxylate, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements of methyl 4-aminopyridine-3-carboxylate.

Chemical Structure and Properties

Methyl 4-aminopyridine-3-carboxylate is a derivative of pyridine, a heterocyclic aromatic compound with a nitrogen atom in the ring. The compound features an amino group (-NH2) at the 4-position and a carboxylate ester group (-COOCH3) at the 3-position. This specific arrangement of functional groups imparts unique chemical properties to the molecule, making it an interesting candidate for various applications.

The molecular formula of methyl 4-aminopyridine-3-carboxylate is C8H9N2O2, with a molecular weight of approximately 167.17 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.

Synthesis Methods

The synthesis of methyl 4-aminopyridine-3-carboxylate has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-aminoisonicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via the formation of an intermediate carboxylic acid ester, which is then purified to obtain the desired product.

An alternative synthetic route involves the reaction of 4-cyanopyridine with methanol to form the corresponding nitrile ester, followed by reduction to yield the amino derivative. This method is particularly useful for large-scale production due to its high yield and ease of purification.

Biological Applications

Methyl 4-aminopyridine-3-carboxylate has shown promise in several biological applications due to its ability to modulate various physiological processes. One of its key applications is in the treatment of neurological disorders, particularly those involving ion channel dysfunction. Studies have demonstrated that this compound can act as a potassium channel blocker, which may have therapeutic potential in conditions such as multiple sclerosis and neuropathic pain.

In addition to its ion channel modulating properties, methyl 4-aminopyridine-3-carboxylate has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that the compound may have broader therapeutic applications in inflammatory diseases.

Recent Research Advancements

The scientific community continues to explore new avenues for utilizing methyl 4-aminopyridine-3-carboxylate. Recent studies have focused on optimizing its pharmacological properties through structural modifications and combination therapies. For instance, researchers have synthesized analogs with enhanced potency and selectivity for specific ion channels, which could lead to more effective treatments for neurological disorders.

In another study, a team of scientists investigated the potential synergistic effects of combining methyl 4-aminopyridine-3-carboxylate with other anti-inflammatory agents. The results showed that this combination therapy could significantly reduce inflammation and improve clinical outcomes in animal models of inflammatory diseases.

Safety Considerations and Future Prospects

While methyl 4-aminopyridine-3-carboxylate holds significant promise for various therapeutic applications, it is essential to consider its safety profile carefully. Preclinical studies have generally shown that the compound is well-tolerated at therapeutic doses; however, further research is needed to evaluate its long-term safety and potential side effects.

The future prospects for methyl 4-aminopyridine-3-carboxylate are promising. Ongoing clinical trials are evaluating its efficacy in treating multiple sclerosis and other neurological disorders. Additionally, researchers are exploring its potential as a lead compound for developing new drugs with improved pharmacological properties.

In conclusion, methyl 4-aminopyridine-3-carboxylate (CAS No. 16135-36-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:16135-36-7)methyl 4-aminopyridine-3-carboxylate
A3572
Purity:99%
Quantity:100g
Price ($):435.0
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